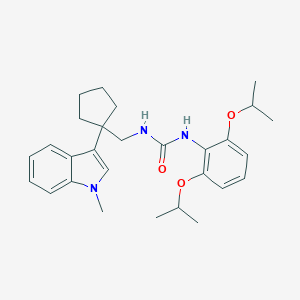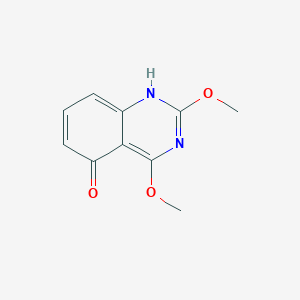
2,4-Dimethoxy-5-quinazolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-5-quinazolinol is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is also known as DMQ, and its chemical formula is C10H10N2O3. DMQ has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
DMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMQ also modulates the expression of various genes involved in inflammation and oxidative stress pathways.
Biochemische Und Physiologische Effekte
DMQ has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMQ also scavenges free radicals and protects cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMQ has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, DMQ also has certain limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for DMQ research, including the development of new DMQ derivatives with improved pharmacological properties. DMQ has also been proposed as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the full potential of DMQ in these areas of research.
In conclusion, DMQ is a promising compound that has gained significant attention in scientific research due to its diverse properties and potential applications. DMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMQ in various scientific fields.
Synthesemethoden
The synthesis of DMQ involves the condensation of 2-amino-4-methoxybenzoic acid and anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DMQ. The synthesis of DMQ can also be achieved by the reaction of 2-aminobenzoic acid with 2,4-dimethoxyaniline in the presence of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
DMQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. DMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
155824-63-8 |
|---|---|
Produktname |
2,4-Dimethoxy-5-quinazolinol |
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
InChI-Schlüssel |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
Kanonische SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Synonyme |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



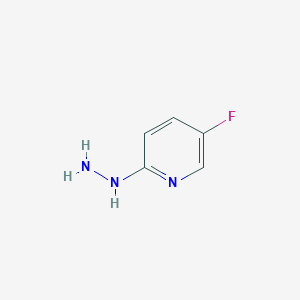
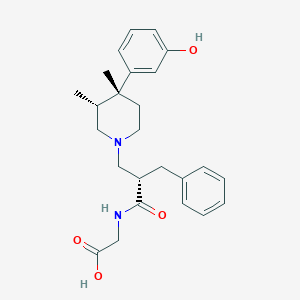
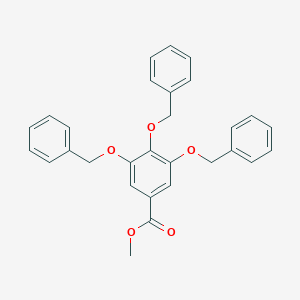
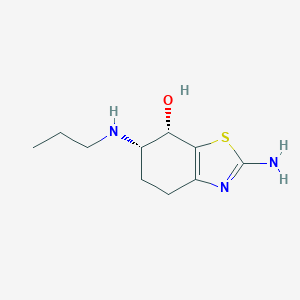
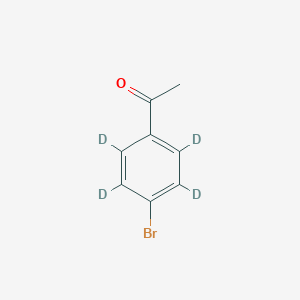
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
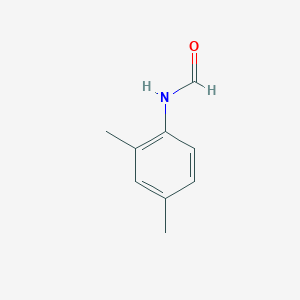
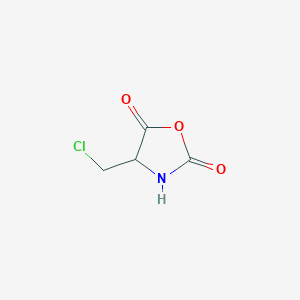
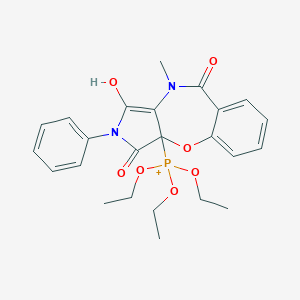
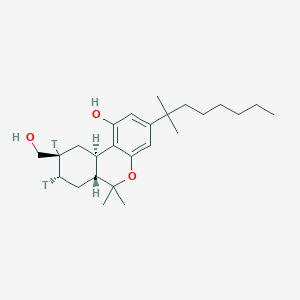
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
